molecular formula C6H8BrNS B1523263 5-Bromo-2-ethyl-4-methylthiazole CAS No. 863190-90-3

5-Bromo-2-ethyl-4-methylthiazole

Cat. No. B1523263
M. Wt: 206.11 g/mol
InChI Key: NSXCMCDBNNASAL-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-4-methylthiazole is a chemical compound with the molecular formula C6H8BrNS . It has a molecular weight of 206.11 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-ethyl-4-methylthiazole is 1S/C6H8BrNS/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3 . The compound has a density of 1.702g/cm3 .


Physical And Chemical Properties Analysis

5-Bromo-2-ethyl-4-methylthiazole is a liquid at room temperature . It has a molecular weight of 206.11 and a density of 1.702g/cm3 .

Scientific Research Applications

  • Peptide Synthesis

    • Summary of Application : 5-Bromo-2-ethyl-4-methylthiazole has been used in the synthesis of peptides .
    • Methods of Application : This compound can be prepared from 2-bromo-3-ethyl-4-methylthiazole .
    • Results or Outcomes : The application of thiazolium salts, such as 5-Bromo-2-ethyl-4-methylthiazole, has resulted in the successful synthesis of peptides .
  • Synthesis of Ethyl 2-Substitued-4-Methylthiazole-5-Carboxylates

    • Summary of Application : 5-Bromo-2-ethyl-4-methylthiazole has been used in the synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates .
    • Methods of Application : The synthesis starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea to give the target molecule .
    • Results or Outcomes : The products with alkyl group on the 2-amino group or with various groups on 2-substituted phenyl ring were obtained in good yields .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

5-bromo-2-ethyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXCMCDBNNASAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682064
Record name 5-Bromo-2-ethyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyl-4-methylthiazole

CAS RN

863190-90-3
Record name 5-Bromo-2-ethyl-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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